molecular formula C25H25FN2O2 B5164490 N-(3'-fluoro-3-biphenylyl)-1-(4-hydroxybenzyl)-4-piperidinecarboxamide

N-(3'-fluoro-3-biphenylyl)-1-(4-hydroxybenzyl)-4-piperidinecarboxamide

Cat. No.: B5164490
M. Wt: 404.5 g/mol
InChI Key: ZPVYXENQDZCWLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3'-fluoro-3-biphenylyl)-1-(4-hydroxybenzyl)-4-piperidinecarboxamide, also known as FBPA, is a synthetic compound that belongs to the class of non-peptide opioid receptor ligands. It has been extensively studied for its potential therapeutic applications in the treatment of pain, addiction, and depression.

Mechanism of Action

N-(3'-fluoro-3-biphenylyl)-1-(4-hydroxybenzyl)-4-piperidinecarboxamide acts as a mu-opioid receptor agonist, which means it binds to and activates the mu-opioid receptor. This leads to the inhibition of neurotransmitter release and the modulation of pain and reward pathways in the brain. This compound has also been shown to activate the delta-opioid receptor, which is involved in the regulation of mood and emotion.
Biochemical and Physiological Effects
This compound has been shown to have potent analgesic effects in animal models of pain. It has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine, and to attenuate the symptoms of opioid withdrawal. This compound has been shown to have antidepressant-like effects in animal models of depression, possibly due to its ability to activate the delta-opioid receptor.

Advantages and Limitations for Lab Experiments

N-(3'-fluoro-3-biphenylyl)-1-(4-hydroxybenzyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its high affinity and selectivity for the mu-opioid receptor, its potent analgesic effects, and its ability to attenuate the symptoms of opioid withdrawal. However, this compound has several limitations, including its poor solubility in aqueous solutions and its potential for abuse and addiction.

Future Directions

There are several future directions for the research on N-(3'-fluoro-3-biphenylyl)-1-(4-hydroxybenzyl)-4-piperidinecarboxamide. One direction is to further investigate its potential therapeutic applications in the treatment of pain, addiction, and depression. Another direction is to develop new analogs of this compound with improved pharmacological properties, such as increased solubility and reduced potential for abuse and addiction. Finally, more research is needed to understand the long-term effects of this compound on the brain and body, as well as its potential for interactions with other drugs and medications.

Synthesis Methods

N-(3'-fluoro-3-biphenylyl)-1-(4-hydroxybenzyl)-4-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of 3'-fluoro-3-biphenylcarboxylic acid with 4-hydroxybenzylamine followed by the coupling of the resulting intermediate with piperidinecarboxylic acid. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

N-(3'-fluoro-3-biphenylyl)-1-(4-hydroxybenzyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of pain, addiction, and depression. It has been shown to have high affinity and selectivity for the mu-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. This compound has also been shown to have antidepressant-like effects in animal models of depression.

Properties

IUPAC Name

N-[3-(3-fluorophenyl)phenyl]-1-[(4-hydroxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN2O2/c26-22-5-1-3-20(15-22)21-4-2-6-23(16-21)27-25(30)19-11-13-28(14-12-19)17-18-7-9-24(29)10-8-18/h1-10,15-16,19,29H,11-14,17H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVYXENQDZCWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC(=CC=C3)F)CC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.